Cas no 1336565-55-9 ((R)-3-(4-Bromophenyl)pyrrolidine)

(R)-3-(4-Bromophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- (R)-3-(4-Bromophenyl)pyrrolidine
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- インチ: 1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1
- InChIKey: HXTSCISDZDBQEK-VIFPVBQESA-N
- SMILES: BrC1C=CC(=CC=1)[C@@H]1CNCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 141
- トポロジー分子極性表面積: 12
- XLogP3: 2.4
(R)-3-(4-Bromophenyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606185-1g |
(R)-3-(4-bromophenyl)pyrrolidine |
1336565-55-9 | 98% | 1g |
¥28692.00 | 2024-08-09 | |
Alichem | A109008710-1g |
(R)-3-(4-Bromophenyl)pyrrolidine |
1336565-55-9 | 95% | 1g |
2,238.00 USD | 2021-06-01 |
(R)-3-(4-Bromophenyl)pyrrolidine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
(R)-3-(4-Bromophenyl)pyrrolidineに関する追加情報
Introduction to (R)-3-(4-Bromophenyl)pyrrolidine (CAS No: 1336565-55-9)
The compound (R)-3-(4-Bromophenyl)pyrrolidine, with the CAS number 1336565-55-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their potential applications in drug discovery and material science.
Pyrrolidine is a five-membered nitrogen-containing heterocyclic compound, and its derivatives have been extensively explored for their unique chemical properties and biological activities. The presence of the bromine atom at the para position of the phenyl ring in (R)-3-(4-Bromophenyl)pyrrolidine introduces additional electronic effects, making this compound particularly interesting for various research applications.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like (R)-3-(4-Bromophenyl)pyrrolidine. The (R) configuration at the chiral center imparts specific spatial arrangements that can influence molecular interactions with biological targets, such as enzymes or receptors.
In terms of synthesis, researchers have developed efficient methods to prepare (R)-3-(4-Bromophenyl)pyrrolidine. These methods often involve asymmetric catalysis or enantioselective reactions, ensuring high yields and enantiomeric excess. Such advancements are crucial for scaling up production for preclinical studies.
The application of (R)-3-(4-Bromophenyl)pyrrolidine extends into medicinal chemistry, where it serves as a valuable building block for constructing complex molecules with therapeutic potential. For instance, this compound has been utilized in the development of inhibitors for kinases and other enzyme targets implicated in diseases such as cancer and neurodegenerative disorders.
Moreover, computational studies have provided insights into the molecular dynamics and binding affinities of (R)-3-(4-Bromophenyl)pyrrolidine. These studies employ advanced simulation techniques to predict how the compound interacts with biological systems, aiding in the rational design of more potent drug candidates.
In conclusion, (R)-3-(4-Bromophenyl)pyrrolidine (CAS No: 1336565-55-9) stands out as a key molecule in contemporary chemical research. Its unique structure, stereochemical properties, and versatile applications make it a focal point for scientists aiming to advance drug discovery and chemical innovation.
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